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Compound of Interest

Compound Name: 2-chloro-N-pyrazin-2-ylacetamide

CAS No.: 115699-74-6

Cat. No.: B039625 Get Quote

Executive Summary
2-Chloro-N-(pyrazin-2-yl)acetamide (CAS: 115699-74-6) is a high-value electrophilic

intermediate in medicinal chemistry. Historically utilized as a building block for peptidomimetics

and antitubercular agents, it has evolved into a critical tool for Targeted Covalent Inhibitor (TCI)

discovery. Its structure combines a diazine heterocycle (pyrazine) with a reactive alpha-

chloroacetamide "warhead," enabling it to serve dual roles: as a scaffold precursor for complex

heterocycles and as a cysteine-reactive fragment in chemoproteomics.

This guide provides an in-depth technical analysis of its synthesis, reactivity profile, and

application in modern kinase inhibitor design.

Part 1: Chemical Identity & Physicochemical
Profile[1]
Before integrating this compound into a workflow, researchers must understand its electrophilic

nature. Unlike standard amides, the alpha-chlorine withdraws electron density, making the

methylene carbon highly susceptible to nucleophilic attack (

).

Table 1: Physicochemical Specifications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b039625?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification Relevance to Protocol

IUPAC Name
2-chloro-N-(pyrazin-2-

yl)acetamide
Standard nomenclature

CAS Number 115699-74-6 Sourcing verification

Molecular Formula
Mass spectrometry

confirmation

Molecular Weight 171.58 g/mol Stoichiometry calculations

Solubility DMSO, DMF, MeOH, DCM
Compatible with organic

synthesis & bioassays

Reactivity Class -Haloacetamide (Electrophile)
Warning: Potentially

alkylating/lachrymator

pKa (Predicted) ~11.5 (amide NH)
Stable in neutral buffers;

deprotonates in strong base

Part 2: Synthesis Protocol (Self-Validating System)
The synthesis of 2-chloro-N-(pyrazin-2-yl)acetamide relies on the acylation of 2-aminopyrazine.

While conceptually simple, the reduced nucleophilicity of the pyrazine amine (due to the

electron-deficient ring) requires careful base selection to drive the reaction without polymerizing

the chloroacetyl chloride.

Mechanistic Workflow
The reaction proceeds via a nucleophilic acyl substitution.[1] The lone pair on the exocyclic

amine of 2-aminopyrazine attacks the carbonyl carbon of chloroacetyl chloride.
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Figure 1: Synthesis pathway via nucleophilic acyl substitution. The base (TEA/DBU) is critical

for scavenging the HCl byproduct to prevent protonation of the unreacted aminopyrazine.

Optimized Experimental Protocol
Objective: Synthesize 10 mmol of 2-chloro-N-(pyrazin-2-yl)acetamide.

Preparation:

Dissolve 2-aminopyrazine (0.95 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20

mL) under an inert atmosphere (

or Ar).

Add Triethylamine (TEA) (1.53 mL, 11 mmol) or DBU (for higher yields in difficult cases).

Cool the solution to 0°C in an ice bath. Rationale: Chloroacetyl chloride is highly reactive;

low temperature prevents bis-acylation.

Addition:

Add Chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes.

Observation: White precipitate (TEA·HCl salts) will form immediately.

Reaction:
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Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

Validation: Monitor via TLC (System: 5% MeOH in DCM). The starting material (lower Rf)

should disappear.

Workup (Critical Step):

Quench with saturated

(aqueous).

Extract with DCM (3 x 20 mL).

Wash organic layer with brine, dry over anhydrous

.

Concentrate in vacuo.

Purification:

Recrystallize from Ethanol or Toluene/Hexane.

Target Yield: 75–90%.

Characterization:

NMR should show a singlet at ~4.2 ppm (2H,

) and aromatic pyrazine protons.

Part 3: Historical Context & Medicinal Chemistry
Applications
The "history" of this compound is inextricably linked to the rise of Kinase Inhibitors and

Fragment-Based Drug Discovery (FBDD).

The Era of Pyrazinamide (1950s–1980s)
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Originally, pyrazine derivatives were explored almost exclusively for antitubercular activity

(following the success of Pyrazinamide). 2-chloro-N-(pyrazin-2-yl)acetamide served as a

lipophilic analog precursor, allowing researchers to modify the side chain to probe the

mycobacterial fatty acid synthase I (FAS-I) pathway.

The Kinase Revolution (1990s–Present)
The compound gained prominence with the discovery that Imidazo[1,2-a]pyrazines are potent

ATP-competitive kinase inhibitors (e.g., for Aurora Kinase, BTK, and IGF-1R).

Role: It serves as a "Gateway Intermediate." The alpha-chloro group allows for rapid

substitution with amines, followed by cyclization protocols to form the fused imidazo-pyrazine

core.

Covalent Fragment Screening (Current State)
In modern chemoproteomics, 2-chloro-N-(pyrazin-2-yl)acetamide is classified as a Covalent

Fragment.

Mechanism: The pyrazine ring binds to the hinge region of a kinase, while the

chloroacetamide warhead is positioned to react with a non-catalytic cysteine residue (e.g.,

Cys481 in BTK).

Advantage: Unlike acrylamides (Michael acceptors), chloroacetamides are more reactive

electrophiles, often used in initial screening to identify "druggable" cysteines before

optimizing to a milder warhead for the final drug candidate.
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Figure 2: Divergent utility of the compound in synthesis (blue) and biological probing (red).

Part 4: Advanced Reactivity & Safety
The "Warhead" Reactivity
The chloroacetamide moiety is an alkylating agent.[2] In biological assays, it reacts irreversibly

with thiols (Cysteine) and slowly with amines (Lysine/N-terminus).

Half-life: In glutathione (GSH) stability assays, chloroacetamides typically have a half-life of

15–120 minutes depending on the electronic influence of the aromatic ring. The electron-

deficient pyrazine ring increases the electrophilicity of the carbonyl, slightly activating the

adjacent methylene chloride toward attack.

Safety Advisory (E-E-A-T)
Lachrymator: Like most alpha-haloacetamides, this compound can irritate mucous

membranes. Handle in a fume hood.

Sensitizer: Repeated exposure can lead to contact dermatitis due to protein alkylation in the

skin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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